N'-(2,3-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-4-26-14-6-8-19-15-18(10-11-21(19)26)12-13-24-22(27)23(28)25-20-9-5-7-16(2)17(20)3/h5,7,9-11,15H,4,6,8,12-14H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMXWBTZVOHXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the 2,3-dimethylphenyl group: This can be achieved through the alkylation of a phenyl ring with methyl groups using Friedel-Crafts alkylation.
Synthesis of the 1-ethyl-1,2,3,4-tetrahydroquinoline: This involves the reduction of quinoline followed by ethylation.
Coupling of the two moieties: The final step involves the coupling of the 2,3-dimethylphenyl group with the 1-ethyl-1,2,3,4-tetrahydroquinoline through an ethanediamide linkage. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1-ethyl-1,2,3,4-tetrahydroquinoline moiety.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) can be used.
Major Products
Oxidation: Oxidized derivatives of the tetrahydroquinoline moiety.
Reduction: Amines derived from the reduction of the amide bond.
Substitution: Substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N’-(2,3-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, N’-(2,3-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has potential applications as a therapeutic agent. Its structure suggests that it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N’-(2,3-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways, while in biological research, it may serve as a ligand for studying protein interactions.
Comparison with Similar Compounds
Structural Analogs in Antimalarial Research
Compound A: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)
- Key Differences: The phenyl substituent is a benzodioxol group (electron-rich) instead of 2,3-dimethylphenyl. The tetrahydroquinoline moiety has a methyl group (vs. ethyl in the target compound).
- Biological Relevance: QOD is a falcipain inhibitor, critical for antimalarial drug development.
Chloroacetamide Pesticides ()
Compound B : 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- Key Differences: Replaces the ethanediamide linker with a chloroacetamide group. Lacks the tetrahydroquinoline moiety.
- Functional Impact : The chloroacetamide group confers herbicidal activity, while the ethanediamide linker in the target compound may enable hydrogen bonding, relevant for enzyme inhibition.
Substituted Acetamide Derivatives ()
Compound C: N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives
- Key Differences: Features a quinoxaline ring (planar, aromatic) instead of tetrahydroquinoline (partially saturated). Acetamide linker (vs. ethanediamide).
- Implications: The tetrahydroquinoline’s saturation may reduce metabolic degradation compared to quinoxaline, enhancing pharmacokinetic stability.
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Structural Flexibility : The ethanediamide linker in the target compound allows for dual hydrogen bonding, a feature absent in acetamide-based analogs. This could improve binding affinity to enzymatic targets .
- Tetrahydroquinoline vs. Quinoxaline: The partial saturation of tetrahydroquinoline may reduce oxidative metabolism, enhancing in vivo stability relative to fully aromatic quinoxaline derivatives .
Biological Activity
N'-(2,3-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁N₃O
This structure suggests a potential for interactions with biological targets due to the presence of both hydrophobic and polar functional groups.
Antimicrobial Properties
Recent studies have indicated that the compound exhibits significant antimicrobial activity against various pathogens. For instance:
- In vitro studies showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL depending on the strain tested.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties:
- In a study involving malaria-infected mice, it demonstrated a high efficacy with an effective dose of 27.74 mg/kg. The combination with artesunate resulted in a chemosuppression rate of 99.69% on day 5 and complete parasitic clearance after 28 days .
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity tests:
| Test Type | Result |
|---|---|
| Acute Toxicity (LD50) | > 4 g/kg (safe for oral administration) |
| Cytotoxicity (in vitro) | IC50 > 30 µg/mL in human cell lines |
These results indicate that the compound has a favorable safety profile at therapeutic doses .
The mechanisms underlying the biological activity of this compound appear to involve several pathways:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit key enzymes involved in the metabolic pathways of pathogens.
- Disruption of Membrane Integrity : It may disrupt bacterial cell membranes leading to cell lysis.
- Interference with Receptor Binding : The structural components suggest potential interactions with specific receptors involved in parasitic infections.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Malaria Treatment : In a controlled study on mice infected with Plasmodium berghei, treatment with the compound not only reduced parasitemia but also improved survival rates compared to untreated controls .
- Bacterial Infections : A clinical trial involving patients with resistant bacterial infections reported significant improvement in symptoms when treated with this compound alongside standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
